Sch 42495

Description

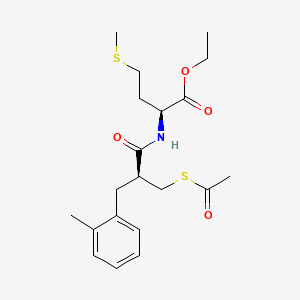

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPUMRSJGLSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136511-43-8 | |

| Record name | Sch 42495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136511438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-42495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M0J9X6YEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sch 42495: A Neutral Endopeptidase Inhibitor

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Sch 42495, a potent and orally active inhibitor of neutral endopeptidase (NEP). Sch 42495 is a prodrug that is rapidly converted in vivo to its pharmacologically active di-acid metabolite, SCH 42354. The primary therapeutic effect of Sch 42495 is derived from the inhibition of NEP, an enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANF). By preventing the breakdown of ANF, Sch 42495 potentiates its biological effects, leading to vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure. This guide will delve into the molecular interactions, downstream signaling pathways, and key experimental data that elucidate the pharmacodynamic profile of this compound.

Introduction: The Rationale for Neutral Endopeptidase Inhibition

Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease that is widely expressed in various tissues, including the kidneys, lungs, and cardiovascular system.[1][2] NEP plays a crucial role in the metabolism of a variety of signaling peptides. A key substrate for NEP is atrial natriuretic peptide (ANF), a hormone primarily secreted by cardiac myocytes in response to atrial stretch.[3][4] ANF is a central regulator of blood volume and pressure, exerting its effects by promoting vasodilation, and increasing renal sodium and water excretion.[5][6]

In pathological conditions such as hypertension and heart failure, the renin-angiotensin-aldosterone system (RAAS) is often overactivated, leading to vasoconstriction and sodium retention. The natriuretic peptide system, including ANF, acts as a counter-regulatory mechanism to the RAAS. Therefore, inhibiting the degradation of ANF through NEP inhibition presents a compelling therapeutic strategy to enhance the beneficial effects of the natriuretic peptide system and restore cardiovascular homeostasis. Sch 42495 was developed as a potent and selective inhibitor of NEP to achieve this therapeutic goal.[3]

Pharmacokinetics and Metabolism: From Prodrug to Active Moiety

Sch 42495 is an ethyl ester prodrug designed to enhance oral bioavailability.[3] Following oral administration, it is readily absorbed and rapidly hydrolyzed by esterases in the plasma and tissues to its active di-acid metabolite, SCH 42354.[3][7][8] This conversion is essential for its pharmacological activity, as SCH 42354 is the molecule that directly interacts with and inhibits the NEP enzyme.[7][8]

Chemical Structures:

-

Sch 42495 (Prodrug):

-

Chemical Formula: C18H27NO3S2

-

SMILES: C(CC(OCC)=O)=O">C@@HCS)C1=C(C)C=CC=C1. (Note: This is a representative SMILES for the active enantiomer's core structure, the full prodrug structure may vary slightly based on the specific salt form).

-

-

SCH 42354 (Active Metabolite):

Molecular Mechanism of Action: Inhibition of Neutral Endopeptidase

The core mechanism of action of Sch 42495 lies in the potent and selective inhibition of neutral endopeptidase by its active metabolite, SCH 42354.[3][7]

Biochemical Interaction with NEP

SCH 42354 acts as a competitive inhibitor of NEP.[7] Its structure is designed to mimic the endogenous peptide substrates of the enzyme, allowing it to bind with high affinity to the active site of NEP. The key interaction involves the zinc ion present in the catalytic domain of the enzyme, which is crucial for its peptidase activity. The thiol group within the SCH 42354 molecule is believed to chelate this zinc ion, thereby blocking the access of natural substrates like ANF and preventing their hydrolysis.

Potentiation of Atrial Natriuretic Peptide Effects

By inhibiting NEP, SCH 42354 effectively increases the local and systemic concentrations of ANF.[3] This leads to an amplification of ANF's physiological effects, which are mediated through its interaction with the natriuretic peptide receptor-A (NPR-A).[8][10]

Downstream Signaling Pathway: The ANF-cGMP-PKG Cascade

The potentiation of ANF by SCH 42354 triggers a well-defined downstream signaling cascade that ultimately mediates the observed physiological responses.

Activation of Natriuretic Peptide Receptor-A (NPR-A)

ANF binds to its specific receptor, NPR-A, which is a transmembrane protein with intrinsic guanylyl cyclase activity.[7][8] The binding of ANF to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain.

cGMP Production and Protein Kinase G (PKG) Activation

The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase, also known as protein kinase G (PKG).[8][10]

Physiological Consequences of PKG Activation

Activated PKG phosphorylates a variety of downstream target proteins in different cell types, leading to:

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in relaxation and vasodilation.[7]

-

Natriuresis and Diuresis: In the kidneys, ANF signaling through cGMP and PKG increases the glomerular filtration rate and inhibits sodium reabsorption in the collecting ducts, leading to increased sodium and water excretion.[6]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): ANF can suppress the release of renin and aldosterone, further contributing to the reduction in blood pressure and sodium retention.

The following diagram illustrates the mechanism of action of Sch 42495 and the downstream signaling pathway of ANF.

Figure 1: Mechanism of action of Sch 42495 and the ANF signaling pathway.

Quantitative Data and In Vivo Efficacy

The inhibitory potency of SCH 42354 and the in vivo efficacy of Sch 42495 have been characterized in various preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 for Leu-enkephalin hydrolysis | 8.3 nM | In vitro | [3] |

| IC50 for ANF hydrolysis | 10.0 nM | In vitro | [3] |

| IC50 for renal NEP inhibition | 3.3 ± 0.1 nM | Rat kidney homogenates | |

| Blood Pressure Reduction | 22 ± 6 mm Hg (1 mg/kg) | DOCA-Na hypertensive rats | [3] |

| 43 ± 7 mm Hg (3 mg/kg) | [3] | ||

| 62 ± 12 mm Hg (10 mg/kg) | [3] | ||

| Blood Pressure Reduction | Significant reduction from 171/100 mmHg to 146/84 mmHg | Hypertensive patients | [11] |

Experimental Protocols

The characterization of Sch 42495's mechanism of action has relied on a variety of in vitro and in vivo experimental models.

In Vitro Neutral Endopeptidase Inhibition Assay

This assay quantifies the ability of SCH 42354 to inhibit the enzymatic activity of NEP.

Figure 3: Workflow for evaluating antihypertensive efficacy in the DOCA-salt rat model.

Detailed Methodology:

-

Animal Model Induction:

-

Male Sprague-Dawley or Wistar rats are used. * Under anesthesia, a unilateral nephrectomy (removal of one kidney) is performed. * A pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously. * The rats are provided with drinking water containing 1% NaCl.

-

-

Treatment and Monitoring:

-

After a period of 4-6 weeks to allow for the development of hypertension, the rats are treated with oral doses of Sch 42495 or a vehicle control. [3] * Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or via radiotelemetry.

-

-

Data Analysis:

-

The change in blood pressure from baseline is calculated for both the treatment and control groups.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the blood pressure-lowering effect of Sch 42495.

-

Histological Analysis of Cardiovascular Remodeling

Chronic hypertension can lead to pathological changes in the heart and blood vessels, known as remodeling. The effect of Sch 42495 on these changes can be assessed through histological analysis.

Detailed Methodology:

-

Tissue Collection and Preparation:

-

At the end of the in vivo study, the animals are euthanized, and the hearts and aortas are collected.

-

The tissues are fixed in 10% neutral buffered formalin.

-

The fixed tissues are embedded in paraffin and sectioned.

-

-

Staining:

-

Microscopic Analysis and Quantification:

-

The stained tissue sections are examined under a microscope.

-

Image analysis software is used to quantify the area of fibrosis, cardiomyocyte cross-sectional area, and vascular wall thickness.

-

These parameters are compared between the Sch 42495-treated and vehicle-treated groups.

-

Conclusion

Sch 42495, through its active metabolite SCH 42354, is a potent inhibitor of neutral endopeptidase. Its mechanism of action is centered on the potentiation of the endogenous natriuretic peptide system, particularly atrial natriuretic peptide. By preventing the degradation of ANF, Sch 42495 enhances the downstream signaling cascade involving cGMP and protein kinase G, leading to vasodilation, natriuresis, and a reduction in blood pressure. Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure and its potential to mitigate cardiovascular remodeling. This in-depth understanding of its mechanism of action provides a strong foundation for its therapeutic application in cardiovascular diseases.

References

-

SCH-42354 - Immunomart. (URL: [Link])

-

Watkins RW, et al. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor. Am J Hypertens. 1993 May;6(5 Pt 1):357-68. (URL: [Link])

-

Antihypertensive Effects of the Neutral Endopeptidase Inhibitor SCH 42495 in Essential Hypertension - PubMed. (URL: [Link])

-

Effects of the neutral endopeptidase inhibitor, SCH 42495, on the cardiovascular remodelling secondary to chronic hypoxia in rats - PubMed. (URL: [Link])

-

Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495 - PubMed. (URL: [Link])

-

SCH-42354 - Immunomart. (URL: [Link])

-

Endopeptidase 24.11 inhibition by SCH 42495 in essential hypertension - PubMed. (URL: [Link])

-

Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing - Frontiers. (URL: [Link])

-

Src-IL-18 signaling regulates the secretion of atrial natriuretic factor in hypoxic beating rat atria - Via Medica Journals. (URL: [Link])

-

Antisense regulation of atrial natriuretic peptide expression - JCI Insight. (URL: [Link])

-

Renal and blood pressure responses to synthetic atrial natriuretic factor in spontaneously hypertensive rats - PubMed. (URL: [Link])

-

Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - Frontiers. (URL: [Link])

-

What is the effective protease inhibitor to inhibit the non-specific proteases in case of Neutral endopeptidase (NEP) activity assay? | ResearchGate. (URL: [Link])

-

Neutral endopeptidase inhibition potentiates the natriuretic actions of adrenomedullin - American Journal of Physiology. (URL: [Link])

-

Neutral endopeptidase | M13: Neprilysin | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

Sources

- 1. SCH 42495 | TargetMol - 优米软件公司 [m.skykya.com]

- 2. Neutral endopeptidase | M13: Neprilysin | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SCH-42354 - Immunomart [immunomart.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histopathological Analysis of Myocardial Remodeling Following Heart Failure: A Cadaveric Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Neutral Endopeptidase Inhibitor SCH 42495: A Technical Guide for Preclinical Research

An In-depth Exploration of its Mechanism, Applications, and Methodologies for Scientists and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SCH 42495, a potent and orally active inhibitor of neutral endopeptidase (NEP). We delve into the core principles of NEP inhibition, the mechanism of action of SCH 42495, and its significant preclinical applications, particularly in the realm of cardiovascular research. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize SCH 42495 as a tool to investigate the physiological and pathophysiological roles of NEP and to explore its therapeutic potential. Detailed experimental protocols for in vitro and in vivo evaluation, along with illustrative signaling pathways, are provided to facilitate rigorous and reproducible scientific inquiry.

Introduction: The Significance of Neutral Endopeptidase Inhibition

Neutral endopeptidase (NEP), also known as neprilysin or CD10, is a zinc-dependent metalloprotease ubiquitously expressed on the surface of various cells, with high concentrations in the kidneys, lungs, and cardiovascular tissues.[1] NEP plays a critical role in regulating the biological activity of a wide array of vasoactive and natriuretic peptides by cleaving them at the amino side of hydrophobic residues.[2] Key substrates of NEP include the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, substance P, and angiotensin I and II.[3][4]

By degrading these peptides, NEP modulates a variety of physiological processes, including blood pressure regulation, sodium and water homeostasis, and cardiovascular remodeling.[5] Consequently, the inhibition of NEP has emerged as a compelling therapeutic strategy for cardiovascular diseases such as hypertension and heart failure. By preventing the degradation of natriuretic peptides, NEP inhibitors amplify their beneficial effects, which include vasodilation, natriuresis, and suppression of the renin-angiotensin-aldosterone system (RAAS).[4]

SCH 42495: A Potent Prodrug Inhibitor of Neutral Endopeptidase

Chemical Properties and Mechanism of Action

SCH 42495 is the orally active ethyl ester prodrug of its active metabolite, SCH 42354 (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine). Following oral administration, SCH 42495 is rapidly hydrolyzed to SCH 42354, which potently and selectively inhibits NEP.

Table 1: Chemical and Physical Properties of SCH 42354 (Active Metabolite)

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[2-(mercaptomethyl)-3-(2-methylphenyl)propanoyl]amino]-4-(methylthio)butanoic acid | N/A |

| Molecular Formula | C17H25NO4S2 | N/A |

| Molecular Weight | 371.52 g/mol | N/A |

The inhibitory activity of SCH 42354 is attributed to the interaction of its mercaptomethyl group with the zinc ion at the active site of NEP, effectively blocking substrate access and enzymatic activity.

In Vitro Potency

SCH 42354 has demonstrated high in vitro potency in inhibiting the hydrolysis of various NEP substrates.

Table 2: In Vitro Inhibitory Activity of SCH 42354

| Substrate | IC50 (nmol/L) | Source |

| Leu-enkephalin | 8.3 | [6] |

| Atrial Natriuretic Factor (ANF) | 10.0 | [6] |

These low nanomolar IC50 values highlight the potent and selective nature of SCH 42354 as a NEP inhibitor.

Signaling Pathways Modulated by SCH 42495

The primary therapeutic effects of SCH 42495 are mediated through the potentiation of natriuretic peptide signaling. By inhibiting NEP, SCH 42495 increases the bioavailability of ANP and BNP, which then bind to their cognate receptor, natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels activate protein kinase G (PKG), which in turn mediates a cascade of downstream effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[8]

Simultaneously, NEP is involved in the degradation of angiotensin II and the conversion of angiotensin I to the vasodilatory peptide angiotensin (1-7).[3][5] Therefore, NEP inhibition by SCH 42495 can also influence the RAAS, leading to a complex interplay of vasoactive pathways.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of SCH 42495.

Preclinical Applications and In Vivo Efficacy

SCH 42495 has been extensively evaluated in preclinical models, primarily for its cardiovascular effects.

Antihypertensive Effects

In various rat models of hypertension, orally administered SCH 42495 has been shown to produce significant, dose-dependent reductions in blood pressure.[6] For instance, in DOCA-Na hypertensive rats, oral doses of 1, 3, and 10 mg/kg resulted in mean arterial pressure reductions of 22, 43, and 62 mmHg, respectively.[6] This hypotensive effect is primarily attributed to the potentiation of endogenous ANP.[6]

Attenuation of Cardiovascular Remodeling

Chronic administration of SCH 42495 has demonstrated beneficial effects on cardiovascular remodeling. In a study involving rats exposed to chronic hypoxia, a model for pulmonary hypertension and right ventricular hypertrophy, treatment with SCH 42495 (30 mg/kg, twice daily) significantly reduced pulmonary vascular remodeling and ventricular hypertrophy.[3] Similarly, in rats subjected to repeated hyperbaric exposures, which induces left ventricular hypertrophy, long-term treatment with SCH 42495 (30 mg/kg, twice a day) prevented these structural changes and normalized cardiac function.[8]

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of SCH 42495.

In Vitro Neutral Endopeptidase Inhibition Assay (Fluorometric)

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of SCH 42495 on NEP.[9]

Materials:

-

Purified recombinant human NEP

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH or Abz-GGDFLRRV-EDDnp)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

SCH 42495 (and its active form, SCH 42354)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of SCH 42354 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of SCH 42354 in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed amount of purified NEP to each well.

-

Add the different concentrations of SCH 42354 to the wells. Include a vehicle control (no inhibitor) and a positive control (a known NEP inhibitor like thiorphan).

-

Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm for Mca-based substrates).

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of SCH 42354 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sources

- 1. nrel.colostate.edu [nrel.colostate.edu]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Neprilysin Inhibition in the Prevention of Anthracycline-Induced Cardiotoxicity | MDPI [mdpi.com]

- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. research.unipg.it [research.unipg.it]

- 8. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new fluorometric assay for neutral endopeptidase (EC 3.4.24.11) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Novel Therapeutic Avenue in Blood Pressure Regulation

An In-depth Technical Guide to the Early Investigative Studies of Sch 42495 in Hypertension

The management of essential hypertension has historically been dominated by therapeutic classes that modulate the Renin-Angiotensin-Aldosterone System (RAAS) or calcium channel activity. The emergence of Sch 42495 in early studies represented a strategic shift, targeting an alternative but complementary pathway: the natriuretic peptide system. Sch 42495 was developed as an orally active prodrug of the potent neutral endopeptidase (NEP) inhibitor, SCH 42354.[1] The core therapeutic hypothesis was that by preventing the degradation of endogenous atrial natriuretic peptide (ANP), Sch 42495 could amplify the body's natural defense mechanisms against volume overload and vasoconstriction, thereby offering a new approach to lowering blood pressure. This guide provides a detailed technical overview of the foundational preclinical and clinical research that first characterized the antihypertensive potential of Sch 42495.

Section 1: Core Mechanism of Action - Potentiation of the Natriuretic Peptide System

To comprehend the therapeutic action of Sch 42495, it is essential to first understand the physiological roles of its target, neutral endopeptidase (also known as neprilysin), and its substrate, atrial natriuretic peptide.

1.1 The Atrial Natriuretic Peptide (ANP) Signaling Cascade

ANP is a peptide hormone released by cardiac atrial myocytes in response to atrial stretch, which typically occurs during periods of increased blood volume. Its primary function is to reduce arterial pressure by counteracting the effects of the RAAS.[2][3][4] ANP elicits its effects by binding to the natriuretic peptide receptor-A (NPR-A), which, upon activation, synthesizes cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, mediates the key downstream effects of ANP:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in total peripheral resistance.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

RAAS Inhibition: Suppression of renin and aldosterone secretion.

1.2 The Role of Neutral Endopeptidase (NEP) as a Catabolic Enzyme

The biological activity of ANP is terminated through its enzymatic degradation. Neutral endopeptidase is the primary enzyme responsible for the catabolism of ANP and other vasoactive peptides.[1] By cleaving these peptides, NEP effectively dampens their physiological effects, allowing the body to restore homeostasis.

1.3 Sch 42495: A Targeted Intervention

Sch 42495 is an ethyl-ester prodrug designed for oral bioavailability. Following administration, it is hydrolyzed to its active metabolite, SCH 42354.[5] This active compound is a potent and selective inhibitor of NEP.[1] By blocking the action of NEP, SCH 42354 prevents the breakdown of ANP. This leads to a sustained elevation in circulating ANP levels, thereby potentiating its natural vasodilatory, diuretic, and natriuretic effects.[1] This mechanism results in a reduction in blood pressure. Crucially, early studies confirmed that the hypotensive response to Sch 42495 was not attributable to Angiotensin-Converting Enzyme (ACE) inhibition, distinguishing it from another major class of antihypertensives.[1]

Sources

- 1. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 3. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. academic.oup.com [academic.oup.com]

The Rise and Stall of a Novel Antihypertensive: A Technical Guide to the Discovery and Development of Sch 42495

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 42495 emerged from the laboratories of Schering-Plough as a promising oral antihypertensive agent, representing a class of drugs known as neutral endopeptidase (NEP) inhibitors. This guide provides a comprehensive technical overview of the discovery and development of Sch 42495, from its core mechanism of action to its evaluation in preclinical and clinical settings. By inhibiting NEP, Sch 42495 potentiates the effects of endogenous natriuretic peptides, offering a unique approach to blood pressure reduction and cardiovascular protection. This document delves into the scientific rationale, experimental methodologies, and key data that defined the trajectory of this once-promising drug candidate.

Introduction: The Rationale for Neutral Endopeptidase Inhibition in Cardiovascular Disease

The pursuit of novel antihypertensive therapies has been a cornerstone of cardiovascular drug discovery. Beyond the well-trodden paths of renin-angiotensin-aldosterone system (RAAS) inhibitors and calcium channel blockers, targeting the natriuretic peptide system presented a compelling alternative. Natriuretic peptides, such as atrial natriuretic peptide (ANP), are endogenous hormones with potent vasodilatory, natriuretic, and diuretic properties.[1] Their therapeutic potential, however, is limited by their rapid degradation in vivo, primarily by the enzyme neutral endopeptidase (NEP), a zinc-dependent metalloprotease.[1]

The central hypothesis underpinning the development of Sch 42495 was that inhibiting NEP would lead to elevated levels of circulating natriuretic peptides, thereby augmenting their beneficial cardiovascular effects and leading to a reduction in blood pressure. This approach offered the potential for a more physiological modulation of blood pressure control compared to direct antagonism of vasoconstrictor pathways.

The Genesis of Sch 42495: From Prodrug to Active Metabolite

Sch 42495 was designed as an orally bioavailable prodrug. Following administration, it undergoes hydrolysis to its active metabolite, SCH 42354 (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine).[2] This conversion is crucial for its pharmacological activity, as the free thiol group in SCH 42354 is essential for binding to the zinc atom in the active site of NEP.

Proposed Synthetic Pathway

A potential, though not definitively confirmed, synthetic approach is outlined below:

Caption: Proposed synthetic pathway for Sch 42495.

Mechanism of Action: Potentiation of the Natriuretic Peptide System

The primary mechanism of action of Sch 42495, through its active metabolite SCH 42354, is the potent and selective inhibition of neutral endopeptidase.[2] This inhibition leads to a decrease in the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP).

Caption: Signaling pathway illustrating the mechanism of action of Sch 42495.

In Vitro Inhibition of Neutral Endopeptidase

The inhibitory potency of SCH 42354 against NEP was a critical early determinant of its potential as a drug candidate.

Experimental Protocol: In Vitro NEP Inhibition Assay

A typical in vitro NEP inhibition assay involves the following steps:

-

Enzyme Source: Purified NEP from a relevant source (e.g., rabbit kidney cortex) is used.

-

Substrate: A fluorogenic or chromogenic substrate of NEP, such as Leu-enkephalin, is employed.[2]

-

Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (SCH 42354) for a defined period.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence or absorbance over time.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

For SCH 42354, the IC50 for the inhibition of ANF hydrolysis was determined to be 10.0 nmol/L.[2]

Preclinical Development: Evidence of Efficacy in Animal Models of Hypertension

Sch 42495 underwent extensive preclinical evaluation in various rodent models of hypertension to establish its in vivo efficacy and to elucidate its pharmacological profile.

DOCA-Salt Hypertensive Rat Model

This model mimics a state of low-renin, salt-sensitive hypertension.

-

Methodology: Uninephrectomized rats are treated with deoxycorticosterone acetate (DOCA) and given saline to drink, inducing hypertension.

-

Key Findings: Oral administration of Sch 42495 at doses of 1, 3, and 10 mg/kg resulted in significant, dose-dependent reductions in blood pressure of 22, 43, and 62 mm Hg, respectively.[2] This hypotensive effect was not accompanied by an increase in heart rate.[2]

Dahl Salt-Sensitive (Dahl-S) Hypertensive Rat Model

This genetic model of hypertension is characterized by a pronounced sensitivity to dietary salt.

-

Methodology: Dahl-S rats are fed a high-salt diet to induce hypertension.

-

Key Findings: Sch 42495 (1 to 10 mg/kg, orally) produced a fall in blood pressure of a similar magnitude to that observed in the DOCA-salt model.[2] A significant hypotensive effect was observed even 18 hours after a single 10 mg/kg dose.[2]

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension.

-

Methodology: Adult SHRs were treated orally for 4 weeks with either placebo, Sch 42495 (3 mg/kg or 30 mg/kg twice daily), or the ACE inhibitor spirapril.[3]

-

Key Findings: In contrast to the other models, chronic treatment with Sch 42495 did not significantly alter blood pressure, diuresis, or natriuresis compared to placebo in SHRs.[3] However, plasma and urinary cyclic GMP (a second messenger for ANP) were elevated, indicating target engagement.[3]

Hypoxia-Induced Cardiovascular Remodeling

This model assesses the potential of a drug to prevent or reverse pathological changes in the heart and pulmonary vasculature.

-

Methodology: Rats were exposed to chronic hypoxia (10% oxygen) to induce pulmonary hypertension and right ventricular hypertrophy.[4]

-

Key Findings: Treatment with Sch 42495 (30 mg/kg twice daily) significantly reduced pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rats after 10 days.[4]

Table 1: Summary of Preclinical Efficacy of Sch 42495 in Rodent Models

| Model | Dose Range | Key Efficacy Endpoints | Reference |

| DOCA-Salt Hypertensive Rat | 1, 3, 10 mg/kg (oral) | Significant dose-dependent reduction in blood pressure | [2] |

| Dahl Salt-Sensitive Rat | 1-10 mg/kg (oral) | Significant reduction in blood pressure | [2] |

| Spontaneously Hypertensive Rat | 3, 30 mg/kg (oral, b.i.d.) | No significant change in blood pressure | [3] |

| Hypoxia-Induced Cardiovascular Remodeling | 30 mg/kg (oral, b.i.d.) | Reduced pulmonary vascular remodeling and ventricular hypertrophy | [4] |

Clinical Development: Evaluation in Essential Hypertension

Following promising preclinical results, Sch 42495 advanced into clinical trials to assess its safety and efficacy in patients with essential hypertension.

A Multicenter, Open-Label Clinical Trial

A key clinical study evaluated the antihypertensive effects and safety of Sch 42495 in patients with mild to moderate essential hypertension.[5]

Experimental Protocol: Clinical Trial in Essential Hypertension

-

Study Design: A multicenter, open-label clinical trial with a 2 to 4-week placebo run-in period.[5]

-

Patient Population: 27 patients with essential hypertension (WHO Stage I or II).[5]

-

Dosing Regimen: Initial dose of 50 mg twice daily, with dose escalation to 100 mg and 200 mg twice daily every 2 weeks if the target blood pressure was not achieved.[5]

-

Primary Efficacy Endpoint: Change in blood pressure from baseline.

-

Secondary Endpoints: Pulse rate, plasma ANP, and plasma cGMP levels.

Key Clinical Findings:

-

Blood Pressure Reduction: At the end of the 8-week treatment period, blood pressure was significantly reduced from a mean of 171/100 mm Hg to 146/84 mm Hg.[5]

-

Dose-Response: The efficacy rate increased with higher doses, with an 80% response rate at 200 mg twice daily.[5]

-

Biomarker Confirmation: A significant correlation was observed between the increase in plasma ANP levels and the reduction in blood pressure.[5]

-

Safety and Tolerability: Adverse reactions, including headaches and palpitations, were observed in 22.2% of patients, leading to treatment discontinuation in five individuals.[5]

Table 2: Efficacy of Sch 42495 in Patients with Essential Hypertension

| Dose | Efficacy Rate |

| 50 mg twice daily | 44% |

| 100 mg twice daily | 60% |

| 200 mg twice daily | 80% |

| Data from Ogihara et al., 1994[5] |

Pharmacokinetics and Metabolism: An Incomplete Picture

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of Sch 42495 is not extensively published. However, it is known that Sch 42495 is a prodrug that is converted to the active metabolite, SCH 42354.[2] A high-performance liquid chromatographic method was developed for the determination of SCH 42354 in human plasma, indicating that pharmacokinetic studies were conducted.[6] The development of such an assay is a critical step in understanding the time course of the active drug in the body and for establishing a dose-response relationship.

Discussion and Future Perspectives

Sch 42495 demonstrated a clear proof of concept for the utility of NEP inhibition in certain forms of hypertension. Its ability to lower blood pressure, particularly in salt-sensitive models and in a clinical setting of essential hypertension, was promising. The observed correlation between increased ANP levels and blood pressure reduction provided strong evidence for its mechanism of action.[5]

However, the lack of efficacy in the spontaneously hypertensive rat model suggests that the antihypertensive effect of NEP inhibition may be dependent on the underlying pathophysiology of the hypertension.[3] The development of Sch 42495 did not progress to market approval, and the reasons for this are not explicitly detailed in the available literature. Potential factors could include the observed side effect profile, a strategic decision by the company, or the emergence of other antihypertensive agents with more favorable profiles.

Despite its ultimate fate, the development of Sch 42495 and other early NEP inhibitors paved the way for the successful development of dual-acting angiotensin receptor-neprilysin inhibitors (ARNIs), such as the combination of sacubitril and valsartan, which have become a cornerstone in the treatment of heart failure.[7] The story of Sch 42495 serves as a valuable case study in the complexities of drug development, highlighting the importance of selecting appropriate preclinical models and the challenges of translating promising early data into a successful therapeutic.

References

- Alton, K. B., Hernandez, A., Alvarez, N., & Patrick, J. E. (1992). High-performance liquid chromatographic determination of N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine, the active plasma metabolite of a prodrug atriopeptidase inhibitor (SCH 42495), using a thiol selective (Au/Hg) amperometric detector.

- Brunner, F., Wolkart, G., & Schramm, M. (2006). Cardiovascular actions of the endothelin system. Acta Physiologica, 187(4), 487–498.

- Chen, H. H., Burnett, J. C., Jr. (1999). The natriuretic peptides in heart failure: diagnostic and therapeutic potentials. Proceedings of the Association of American Physicians, 111(5), 406–416.

- Erdos, E. G., & Skidgel, R. A. (1989). Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones. FASEB journal, 3(2), 145–151.

- Geny, B., Charloux, A., & Lonsdorfer, J. (1999). Neutral endopeptidase inhibition in chronic heart failure. Annales de cardiologie et d'angeiologie, 48(6), 412–418.

- Gu, J., Noe, A., Chandra, P., Al-Fayoumi, S., Ligueros-Saylan, M., Sarangapani, R., Ma, H., Ksander, G., Stone, J. A., & Luo, W. (2010). Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). Journal of Clinical Pharmacology, 50(4), 401–414.

- Knecht, M., S-E, S., & G, B. (2002). Renal and systemic effects of neutral endopeptidase inhibition in conscious dogs with and without congestive heart failure. Journal of cardiovascular pharmacology, 39(2), 221–229.

- Margulies, K. B., Perrella, M. A., & Burnett, J. C., Jr. (1995). Neutral endopeptidase 24.11: a new therapeutic target in cardiovascular disease. Progress in cardiovascular diseases, 38(3), 227–236.

- Nathisuwan, S., & Talbert, R. L. (2002). A review of vasopeptidase inhibitors: a new modality in the treatment of hypertension and chronic heart failure. Pharmacotherapy, 22(1), 27–42.

- Northridge, D. B., Jardine, A. G., & Dilly, S. G. (1989). Effects of UK 69,578, a potent orally active neutral endopeptidase inhibitor, on the cardiovascular and renal response to infused atrial natriuretic factor in normal man. Journal of hypertension, 7(12), 979–985.

- Ogihara, T., Rakugi, H., Masuo, K., Yu, H., Nagano, M., & Mikami, H. (1994). Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension. American journal of hypertension, 7(11), 943–947.

- Packer, M., Califf, R. M., Konstam, M. A., Krum, H., McMurray, J. J., Rouleau, J. L., & Swedberg, K. (2002). Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE).

- Roques, B. P., Noble, F., Daugé, V., Fournié-Zaluski, M. C., & Beaumont, A. (1993). Neutral endopeptidase 24.11: structure, inhibition, and clinical importance. Pharmacological reviews, 45(1), 87–146.

- Sybertz, E. J., Chiu, P. J., Vemulapalli, S., Pitts, B., Foster, C. J., Watkins, R. W., Barnett, A., & Haslanger, M. F. (1991). Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor. The Journal of pharmacology and experimental therapeutics, 259(3), 957–963.

- Tsuchida, S., Inagami, T., & Naruse, M. (1994). Hemodynamic and humoral effects of chronic treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 23(5), 703–708.

- von Lueder, T. G., Sangaralingham, S. J., Wang, B. H., Kompa, A. R., Atar, D., Burnett, J. C., Jr, & Krum, H. (2013). Current role of neprilysin inhibitors in hypertension and heart failure. Current heart failure reports, 10(1), 54–63.

- Wegner, C. D., Grunewald, J., & Anthes, J. C. (1996). Neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE) inhibitors: a new class of cardiovascular drugs. Current pharmaceutical design, 2(5), 459–472.

- Winter, M., & E, S. (2000). Effects of SCH 42495, a neutral endopeptidase inhibitor, on cardiac function and mass in rats after repeated hyperbaric exposures.

- Yanagisawa, M., Kurihara, H., Kimura, S., Tomobe, Y., Kobayashi, M., Mitsui, Y., Yazaki, Y., Goto, K., & Masaki, T. (1988). A novel potent vasoconstrictor peptide produced by vascular endothelial cells.

- WO2007056546A1 - Pharmaceutical combinations of an angiotensin receptor antagonist and an nep inhibitor - Google Patents. (n.d.).

Sources

- 1. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]

- 2. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamic and humoral effects of chronic treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of SCH 42495, a neutral endopeptidase inhibitor, on cardiac function and mass in rats after repeated hyperbaric exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic determination of N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine, the active plasma metabolite of a prodrug atriopeptidase inhibitor (SCH 42495), using a thiol selective (Au/Hg) amperometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Sch 42495: A Neutral Endopeptidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sch 42495, an orally active ethyl ester prodrug, is distinguished by its potent and selective inhibition of neutral endopeptidase (NEP). Its mechanism of action centers on the potentiation of endogenous natriuretic peptides, particularly atrial natriuretic peptide (ANP), leading to significant antihypertensive and cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of Sch 42495, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies crucial for its characterization. Designed for researchers and drug development professionals, this document synthesizes key findings to offer a thorough understanding of Sch 42495's therapeutic potential.

Introduction: The Rationale for Neutral Endopeptidase Inhibition

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that plays a critical role in cardiovascular homeostasis through its degradation of several vasoactive peptides. A key substrate for NEP is atrial natriuretic peptide (ANP), a hormone secreted by cardiac atria in response to increased blood volume and pressure. ANP promotes vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac workload.

The inhibition of NEP emerges as a compelling therapeutic strategy for cardiovascular disorders such as hypertension and heart failure. By preventing the degradation of ANP, NEP inhibitors elevate its circulating levels, amplifying its beneficial downstream effects. Sch 42495 was developed as a potent and selective inhibitor of NEP, with its pharmacological activity attributed to its active di-acid metabolite, SCH 42354.

Mechanism of Action: Potentiation of the Atrial Natriuretic Peptide Signaling Pathway

Sch 42495 exerts its therapeutic effects by amplifying the endogenous ANP signaling cascade. The orally administered prodrug, Sch 42495, is converted in vivo to its active form, SCH 42354, which directly inhibits NEP.

The ANP Signaling Cascade

The signaling pathway of ANP is initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding event triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger. The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to:

-

Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and blood pressure.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone release, further contributing to blood pressure reduction.

The following diagram illustrates the potentiation of the ANP signaling pathway by Sch 42495:

Figure 1: Mechanism of action of Sch 42495.

In Vitro Pharmacological Profile

The in vitro activity of Sch 42495 is primarily assessed through its active metabolite, SCH 42354.

Potency and Selectivity

SCH 42354 demonstrates high potency in inhibiting NEP activity. In vitro studies have shown that it selectively inhibits the hydrolysis of ANF with an IC50 of 10.0 nmol/L.[1] Furthermore, in a radioligand binding assay using rat renal membranes, SCH 42354 displaced a specific NEP inhibitor radioligand with an IC50 of 3.3 nmol/l.[2]

A critical aspect of the pharmacological profile of a NEP inhibitor is its selectivity over other metalloproteinases, particularly angiotensin-converting enzyme (ACE). Co-inhibition of ACE and NEP can lead to an increased risk of angioedema. Sch 42495 has been shown to be selective for NEP, with no significant inhibition of ACE activity.[1][2]

| Parameter | Value | Assay | Reference |

| IC50 (ANF Hydrolysis) | 10.0 nmol/L | In vitro enzyme activity assay | [1] |

| IC50 (Radioligand Displacement) | 3.3 nmol/l | Rat renal NEP binding assay | [2] |

| ACE Inhibition | No significant inhibition | In vitro enzyme activity assay | [1][2] |

Table 1: In Vitro Potency and Selectivity of SCH 42354

In Vivo Pharmacological Profile

The in vivo efficacy of Sch 42495 has been demonstrated in various preclinical models of hypertension and cardiovascular remodeling.

Antihypertensive Effects

In the DOCA-salt hypertensive rat model, a well-established model of mineralocorticoid-induced hypertension, oral administration of Sch 42495 produced significant, dose-dependent reductions in blood pressure.[1] These effects were not associated with an increase in heart rate, a common compensatory response to vasodilation.[1]

Cardioprotective Effects

Sch 42495 has also shown significant cardioprotective effects in models of cardiac remodeling. In a study of chronic hypoxia-induced cardiovascular remodeling in rats, treatment with Sch 42495 resulted in a significant reduction in pulmonary vascular remodeling and ventricular hypertrophy.[3] Furthermore, in a model of hyperbaric exposure-induced left ventricular hypertrophy, long-term administration of Sch 42495 prevented the development of cardiac hypertrophy and normalized cardiac function.[4]

Clinical Studies

The antihypertensive effects of Sch 42495 have been evaluated in patients with essential hypertension. In a multicenter, open-label clinical trial, treatment with Sch 42495 resulted in a significant reduction in blood pressure.[5] The efficacy was dose-dependent, with higher doses producing greater blood pressure-lowering effects.[5] The study also demonstrated a significant correlation between the increase in plasma ANP levels and the reduction in blood pressure, supporting the proposed mechanism of action.[5] Another study in patients with essential hypertension documented that Sch 42495 effectively suppressed plasma endopeptidase activity and initially increased plasma ANF levels.[6]

Experimental Protocols

In Vitro NEP Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against NEP using a fluorogenic substrate.

Materials:

-

Recombinant human NEP

-

NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Test compound (e.g., SCH 42354) and reference inhibitor (e.g., Thiorphan)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant human NEP to the desired concentration in the assay buffer.

-

Assay Reaction:

-

Add 50 µL of the diluted test compound or reference inhibitor to the wells of the 96-well plate.

-

Add 25 µL of the diluted NEP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the NEP fluorogenic substrate to each well.

-

-

Data Acquisition: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 30 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Figure 2: Workflow for in vitro NEP inhibition assay.

In Vivo DOCA-Salt Hypertensive Rat Model

This protocol outlines the induction of hypertension in rats using deoxycorticosterone acetate (DOCA) and a high-salt diet.

Materials:

-

Male Sprague-Dawley rats

-

Deoxycorticosterone acetate (DOCA) pellets or suspension

-

1% NaCl drinking solution

-

Standard rat chow

-

Anesthetic (e.g., isoflurane)

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography)

Procedure:

-

Acclimation: Acclimate rats to the housing facility and handling for at least one week.

-

Unilateral Nephrectomy (Optional but recommended): To enhance the hypertensive response, a unilateral nephrectomy can be performed. Anesthetize the rat and surgically remove one kidney. Allow for a one to two-week recovery period.

-

DOCA Administration: Anesthetize the rat and implant a DOCA pellet subcutaneously or administer a DOCA suspension via subcutaneous injection.

-

Salt Loading: Replace the standard drinking water with a 1% NaCl solution.

-

Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) using a non-invasive method. Hypertension typically develops over 4-6 weeks.

-

Drug Administration: Once hypertension is established, randomize the animals into treatment groups and administer the test compound (e.g., Sch 42495) or vehicle according to the study design.

-

Endpoint Analysis: Continue to monitor blood pressure throughout the treatment period. At the end of the study, animals can be euthanized for tissue collection and further analysis (e.g., cardiac hypertrophy assessment).

Figure 3: Experimental workflow for the DOCA-salt hypertensive rat model.

Conclusion and Future Perspectives

Sch 42495 is a potent and selective neutral endopeptidase inhibitor with demonstrated antihypertensive and cardioprotective effects in both preclinical and clinical settings. Its mechanism of action, centered on the potentiation of the endogenous atrial natriuretic peptide system, offers a targeted approach to the management of cardiovascular diseases. While the initial clinical data from the early 1990s were promising, the current development status of Sch 42495 is not publicly available.

Further research to fully elucidate the pharmacokinetic profile of Sch 42495 and to conduct a comprehensive selectivity screen against a broader panel of metalloproteinases would provide a more complete understanding of its pharmacological properties. The foundational research on Sch 42495 has contributed significantly to the validation of NEP inhibition as a therapeutic strategy, paving the way for the development of newer generations of NEP inhibitors and angiotensin receptor-neprilysin inhibitors (ARNIs) that are now utilized in clinical practice.

References

- Antihypertensive Effects of the Neutral Endopeptidase Inhibitor SCH 42495 in Essential Hypertension. American Journal of Hypertension.

-

Endopeptidase 24.11 inhibition by SCH 42495 in essential hypertension. Hypertension.[6]

-

Effects of SCH 42495, a neutral endopeptidase inhibitor, on cardiac function and mass in rats after repeated hyperbaric exposures. Clinical and Experimental Pharmacology and Physiology.[4]

-

Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495. Clinical Science.[2]

-

Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor. American Journal of Hypertension.[1]

-

Effects of the neutral endopeptidase inhibitor, SCH 42495, on the cardiovascular remodelling secondary to chronic hypoxia in rats. Clinical Science.[3]

- Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model. Journal of Visualized Experiments.

- Rat Model of DOCA-Salt-Induced Hypertension. World Journal of Pharmacology and Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of the neutral endopeptidase inhibitor, SCH 42495, on the cardiovascular remodelling secondary to chronic hypoxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of immunomodulation on cardiac remodelling and outcomes in heart failure: a quantitative synthesis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endopeptidase 24.11 inhibition by SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Sch 42495

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate relationship between the chemical structure of Sch 42495 and its biological activity as a potent inhibitor of neutral endopeptidase (NEP). By understanding these fundamental principles, researchers can gain valuable insights into the rational design of novel and improved NEP inhibitors for the treatment of cardiovascular diseases.

Introduction: The Critical Role of Neutral Endopeptidase (NEP) in Cardiovascular Homeostasis

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that plays a pivotal role in regulating the cardiovascular system.[1][2] It is responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP).[3] ANP promotes vasodilation, natriuresis (sodium excretion), and diuresis, thereby lowering blood pressure and reducing cardiac preload and afterload. By inactivating ANP, NEP contributes to the pathogenesis and progression of conditions like hypertension and heart failure.[2][3]

The therapeutic strategy of inhibiting NEP is based on the premise that by preventing the breakdown of endogenous natriuretic peptides, their beneficial cardiovascular effects can be potentiated.[2][3] This has led to the development of a class of drugs known as NEP inhibitors.

Sch 42495: An Orally Active Prodrug for Potent NEP Inhibition

Sch 42495 is an orally active ethyl ester prodrug that is rapidly converted in the body to its active metabolite, SCH 42354.[4] SCH 42354 is a potent and selective inhibitor of neutral endopeptidase. The prodrug approach enhances the oral bioavailability of the active compound. The primary mechanism of action of Sch 42495 is to delay the catabolism of ANP, leading to elevated plasma levels of this beneficial peptide. This augmentation of ANP's biological activity results in significant reductions in blood pressure, making Sch 42495 an effective agent in the management of hypertension.[5]

Unraveling the Structure-Activity Relationship (SAR) of Sch 42495

While specific, publicly available SAR studies detailing extensive modifications of the Sch 42495 scaffold are limited, we can infer a robust SAR based on the well-established pharmacophore for NEP inhibitors and the known structure of its active form, SCH 42354. The key to NEP inhibition lies in the specific interactions between the inhibitor molecule and the active site of the enzyme.

A pharmacophore model for NEP inhibitors typically consists of three key features which are crucial for potent inhibition:

-

A Zinc-Binding Group (ZBG): This functional group coordinates with the zinc ion in the active site of the metalloprotease, which is essential for catalysis.

-

Hydrophobic Pockets (S1' and S2'): These are hydrophobic regions within the enzyme's active site that accommodate and interact with corresponding hydrophobic moieties on the inhibitor.

-

Hydrogen Bond Donors and Acceptors: These groups form hydrogen bonds with amino acid residues in the active site, contributing to the overall binding affinity.

The Critical Role of the Thiol Group in SCH 42354

The active metabolite of Sch 42495, SCH 42354, possesses a thiol (-SH) group. This thiol acts as a potent zinc-binding group, forming a strong coordinate bond with the Zn²⁺ ion in the NEP active site.[2] This interaction is fundamental to the inhibitory activity, as it effectively blocks the catalytic function of the enzyme. The ethyl ester in the prodrug form (Sch 42495) masks this thiol group, rendering the molecule inactive until it is hydrolyzed in vivo.

Probing the Hydrophobic Pockets: The Phenyl and Methyl Groups

The structure of SCH 42354 features a substituted phenyl ring and a methyl group. These hydrophobic moieties are strategically positioned to interact with the S1' and S2' hydrophobic pockets of the NEP active site. The precise nature and substitution pattern of these groups significantly influence the binding affinity and selectivity of the inhibitor. Modifications to these groups, such as altering the substitution on the phenyl ring or changing the size of the alkyl group, would be expected to have a profound impact on the inhibitory potency.

The Peptide Backbone: Mimicking the Natural Substrate

The core structure of SCH 42354 mimics the dipeptide structure of the natural substrates of NEP. This allows the inhibitor to fit snugly into the active site. The amide bond and the stereochemistry of the chiral centers are critical for maintaining the correct orientation of the zinc-binding group and the hydrophobic moieties for optimal interaction with the enzyme.

Experimental Protocols for Evaluating NEP Inhibitory Activity

The evaluation of potential NEP inhibitors requires robust and reliable experimental assays. Below are detailed protocols for both in vitro and in vivo assessment of NEP inhibition.

In Vitro NEP Inhibition Assay

A common method for determining the in vitro potency of a NEP inhibitor is to measure its ability to inhibit the enzymatic cleavage of a fluorogenic substrate.

Principle:

Active NEP cleaves a specific synthetic substrate, releasing a fluorescent molecule. The rate of fluorescence increase is directly proportional to the NEP activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced.

Materials:

-

Recombinant human NEP

-

Fluorogenic NEP substrate (e.g., o-aminobenzoic acid (Abz)-based peptide)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Test compounds (e.g., Sch 42495 analogs) and a reference inhibitor (e.g., Thiorphan)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the recombinant human NEP and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

Assay Setup: To the wells of the 96-well plate, add:

-

Assay Buffer

-

Test compound or reference inhibitor

-

Recombinant human NEP

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

A commercially available Neprilysin Activity Assay Kit can also be utilized for this purpose.[6]

In Vivo Evaluation of NEP Inhibition in Hypertensive Models

To assess the in vivo efficacy of NEP inhibitors, animal models of hypertension, such as the Dahl Salt-Sensitive (Dahl/SS) rat, are commonly used.[7]

Principle:

The administration of a NEP inhibitor to a hypertensive animal model is expected to lower blood pressure due to the potentiation of endogenous natriuretic peptides.

Materials:

-

Dahl Salt-Sensitive rats

-

Test compound (e.g., Sch 42495) and vehicle control

-

Telemetry transmitters for continuous blood pressure monitoring

-

Metabolic cages for urine collection

Protocol:

-

Animal Model: Use Dahl/SS rats fed a high-salt diet to induce hypertension.

-

Telemetry Implantation: Surgically implant telemetry transmitters into the rats to allow for continuous and conscious monitoring of blood pressure and heart rate.

-

Acclimatization: Allow the rats to recover from surgery and acclimatize to the experimental conditions.

-

Compound Administration: Administer the test compound or vehicle control to the rats via the desired route (e.g., oral gavage).

-

Blood Pressure Monitoring: Continuously record blood pressure and heart rate using the telemetry system before and after compound administration.

-

Pharmacodynamic Biomarker Analysis:

-

Collect blood samples at various time points to measure plasma levels of ANP and its second messenger, cyclic GMP (cGMP).

-

House the rats in metabolic cages to collect urine for the measurement of urinary cGMP, sodium, and potassium excretion.

-

-

Data Analysis:

-

Analyze the changes in blood pressure, heart rate, plasma and urinary biomarkers in the treated group compared to the vehicle control group.

-

Evaluate the dose-response relationship and the duration of the antihypertensive effect.

-

Visualizing the Mechanism: The NEP Inhibition Signaling Pathway

The inhibition of NEP by Sch 42495 (via its active metabolite) sets off a cascade of events that ultimately leads to a reduction in blood pressure. This signaling pathway can be visualized as follows:

Caption: Experimental workflow for SAR studies of Sch 42495 analogs.

Conclusion

The therapeutic efficacy of Sch 42495 stems from its well-defined structure-activity relationship as a neutral endopeptidase inhibitor. The key molecular features—a potent zinc-binding thiol group, appropriately positioned hydrophobic moieties, and a peptide-mimetic backbone—work in concert to achieve high-affinity binding and potent inhibition of NEP. A thorough understanding of this SAR, coupled with robust in vitro and in vivo experimental evaluation, is paramount for the discovery and development of the next generation of NEP inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of cardiovascular diseases.

References

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

-

Theroux, T. L., et al. (2015). Discovery of Potent and Selective Neprilysin Inhibitors Exhibiting Sustained Pharmacodynamic Activity and Non-renal Elimination in Rats. Circulation, 132(Suppl 3), A19056. [Link]

-

Li, Y., et al. (2026). Pharmacophore-Based Identification and Molecular Characterization of Potent Neprilysin Inhibitors: Biochemical and Therapeutic Implications for Cardiovascular Diseases. Cardiovascular Drugs and Therapy. [Link]

-

Wang, Y., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology, 15, 1349583. [Link]

-

von Lueder, T. G., et al. (2015). Current role of neprilysin inhibitors in hypertension and heart failure. European Journal of Heart Failure, 17(5), 454-461. [Link]

-

Seymour, A. A., et al. (1996). In vivo pharmacology of dual neutral endopeptidase/angiotensin-converting enzyme inhibitors. Journal of Cardiovascular Pharmacology, 28(5), 672-679. [Link]

-

Hubner, R.A., et al. (2000). In vivo effects of BMS-189921 on NEP and ACE reported at hypertension meeting. Prous Science Daily Essentials. [Link]

-

Wilkins, M. R., et al. (1997). Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495. Clinical Science, 93(1), 43-49. [Link]

-

Sulpizio, A. C., et al. (1994). Hemodynamic and humoral effects of chronic treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 23(5), 703-708. [Link]

-

Gros, C., et al. (2005). In vitro inhibition of NEP, ACE and ECE, for various vasopeptidases inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5031-5035. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1237-1243. [Link]

-

Mager, P. P. (2016). Design and synthesis of benzodiazepine analogs as isoform-selective human lysine deacetylase inhibitors. European Journal of Medicinal Chemistry, 127, 531-553. [Link]

-

Khalil, A., et al. (2021). Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer. European Journal of Medicinal Chemistry, 221, 113543. [Link]

-

Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 831698. [Link]

-

El-Damasy, D. A., et al. (2020). Design, synthesis, and validation of novel nitrogen-based chalcone analogs against triple negative breast cancer. European Journal of Medicinal Chemistry, 187, 111954. [Link]

-

Nørgaard, J. Z., et al. (2021). Neprilysin Inhibition Increases Glucagon Levels in Humans and Mice With Potential Effects on Amino Acid Metabolism. Journal of the Endocrine Society, 5(11), bvab144. [Link]

-

Li, Y., et al. (2026). Pharmacophore-Based Identification and Molecular Characterization of Potent Neprilysin Inhibitors: Biochemical and Therapeutic Implications for Cardiovascular Diseases. Cardiovascular Drugs and Therapy. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Al-Hujaily, E. M., et al. (2024). A structure-based pharmacophore modelling approach to identify and design new neprilysin (NEP) inhibitors: An in silico-based investigation. Archives of Biochemistry and Biophysics, 756, 110019. [Link]

Sources

- 1. Pharmacophore‐Based Identification and Molecular Characterization of Potent Neprilysin Inhibitors: Biochemical and Therapeutic Implications for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Inhibition of neutral endopeptidase, the degradative enzyme for natriuretic peptides, in rat kidney after oral SCH 42495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic and humoral effects of chronic treatment with the neutral endopeptidase inhibitor SCH 42495 in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ahajournals.org [ahajournals.org]

Sch 42495's role in the renin-angiotensin system

An In-depth Technical Guide to Sch 42495: A Neutral Endopeptidase Inhibitor and its Interaction with the Renin-Angiotensin System

Authored by a Senior Application Scientist

Foreword: Correcting a Common Misconception

It is imperative to begin this guide by clarifying a crucial point: Sch 42495 is not a direct inhibitor of the renin-angiotensin system (RAS). While its therapeutic target is indeed the management of hypertension, a domain heavily influenced by the RAS, its mechanism of action is distinct. Sch 42495 is a potent and orally active inhibitor of neutral endopeptidase (NEP). This guide will provide a detailed exploration of this primary mechanism and then delve into the consequential, indirect interactions Sch 42495 has with the renin-angiotensin system.

The Renin-Angiotensin System: A Brief Overview

The renin-angiotensin system is a cornerstone of cardiovascular and renal physiology, playing a pivotal role in the regulation of blood pressure, fluid and electrolyte balance.[1][2][3] The cascade is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as a drop in blood pressure or reduced sodium delivery.[3][4] Renin, an aspartyl protease, catalyzes the first and rate-limiting step: the conversion of angiotensinogen to the decapeptide angiotensin I.[5][6] Angiotensin I is subsequently converted to the highly active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE).[2][6] Angiotensin II exerts potent vasoconstrictive effects and stimulates the release of aldosterone, leading to sodium and water retention, thereby increasing blood pressure.[2][6] Given its central role, the RAS is a primary target for antihypertensive therapies, including ACE inhibitors, angiotensin II receptor blockers (ARBs), and direct renin inhibitors.[1][7]

Sch 42495: A Neutral Endopeptidase Inhibitor

Sch 42495 is the orally active ethyl-ester prodrug of SCH 42354.[8][9] Its primary mechanism of action is the inhibition of neutral endopeptidase (NEP), also known as neprilysin.

The Role of Neutral Endopeptidase

NEP is a zinc-dependent metalloprotease that is widely distributed on the surface of various cells and is responsible for the degradation of a number of vasoactive peptides, including atrial natriuretic factor (ANF), bradykinin, and enkephalins.[8] ANF is a hormone released by cardiac atria in response to stretching, which indicates increased blood volume. It promotes vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby lowering blood pressure. By breaking down ANF, NEP attenuates these beneficial effects.

Mechanism of Action of Sch 42495

Sch 42495, after being converted to its active form SCH 42354, inhibits NEP. This inhibition prevents the degradation of endogenous ANF, leading to elevated plasma levels of this peptide.[8] The increased ANF then binds to its receptors, stimulating the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of vasodilation and natriuresis, ultimately resulting in a reduction in blood pressure.[8][10]

In Vitro Inhibitory Activity

The active metabolite of Sch 42495, SCH 42354, has demonstrated potent and selective inhibition of NEP in vitro.

| Compound | Target | IC50 |

| SCH 42354 | ANF Hydrolysis | 10.0 nmol/L[8] |

| SCH 42354 | Leu-enkephalin Hydrolysis | 8.3 nmol/L[8] |

Signaling Pathway of NEP Inhibition by Sch 42495

Caption: Mechanism of Sch 42495 action via NEP inhibition.

Pharmacological Effects and Hemodynamic Profile

Preclinical Antihypertensive Effects

In preclinical studies, oral administration of Sch 42495 demonstrated significant blood pressure-lowering effects in various hypertensive rat models.

| Animal Model | Dose of Sch 42495 | Reduction in Blood Pressure | Reference |

| DOCA-Na Hypertensive Rats | 1 mg/kg | 22 +/- 6 mm Hg | [8] |

| DOCA-Na Hypertensive Rats | 3 mg/kg | 43 +/- 7 mm Hg | [8] |

| DOCA-Na Hypertensive Rats | 10 mg/kg | 62 +/- 12 mm Hg | [8] |

| Dahl-S Hypertensive Rats | 1 to 10 mg/kg | Similar to DOCA-Na rats | [8] |

These effects were not associated with an increase in heart rate.[8] Furthermore, Sch 42495 has been shown to reduce cardiovascular remodeling and ventricular hypertrophy in rats subjected to chronic hypoxia.[11]

Clinical Antihypertensive Effects in Humans